molecular formula C17H32O4 B14168144 Malonic acid, tetradecyl- CAS No. 4475-23-4

Malonic acid, tetradecyl-

Cat. No.: B14168144
CAS No.: 4475-23-4
M. Wt: 300.4 g/mol
InChI Key: SMTKGALBDOEZCA-UHFFFAOYSA-N
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Description

Malonic acid, tetradecyl- is a derivative of malonic acid, which is a dicarboxylic acid with the chemical formula C₃H₄O₄. The tetradecyl derivative has a long alkyl chain, making it more hydrophobic compared to the parent compound. This compound is used in various chemical syntheses and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Malonic acid, tetradecyl- can be synthesized through the esterification of malonic acid with tetradecanol. The reaction typically involves the use of a strong acid catalyst, such as sulfuric acid, and is carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

Malonic acid+TetradecanolH2SO4Malonic acid, tetradecyl-+Water\text{Malonic acid} + \text{Tetradecanol} \xrightarrow{\text{H}_2\text{SO}_4} \text{Malonic acid, tetradecyl-} + \text{Water} Malonic acid+TetradecanolH2​SO4​​Malonic acid, tetradecyl-+Water

Industrial Production Methods

Industrial production of malonic acid, tetradecyl- often involves the use of continuous flow reactors to optimize the reaction conditions and increase the yield. The process may also include purification steps such as distillation and recrystallization to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

Malonic acid, tetradecyl- undergoes various chemical reactions typical of carboxylic acids and esters. These include:

    Esterification: Formation of esters with alcohols.

    Amidation: Reaction with amines to form amides.

    Hydrolysis: Conversion back to malonic acid and tetradecanol in the presence of water and a catalyst.

    Decarboxylation: Loss of carbon dioxide upon heating.

Common Reagents and Conditions

    Esterification: Strong acid catalysts like sulfuric acid.

    Amidation: Amines and heat.

    Hydrolysis: Water and acid or base catalysts.

    Decarboxylation: Heat and sometimes a catalyst.

Major Products Formed

    Esterification: Esters.

    Amidation: Amides.

    Hydrolysis: Malonic acid and tetradecanol.

    Decarboxylation: Carbon dioxide and a hydrocarbon.

Scientific Research Applications

Malonic acid, tetradecyl- has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its role in metabolic pathways.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.

    Industry: Used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of malonic acid, tetradecyl- involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit certain enzymes by mimicking the structure of natural substrates, thereby interfering with metabolic processes. The long alkyl chain of the tetradecyl derivative also allows it to interact with lipid membranes, potentially affecting membrane fluidity and function.

Comparison with Similar Compounds

Similar Compounds

    Malonic acid: The parent compound, more hydrophilic due to the absence of the long alkyl chain.

    Diethyl malonate: An ester of malonic acid, commonly used in organic synthesis.

    Dimethyl malonate: Another ester of malonic acid, used similarly to diethyl malonate.

Uniqueness

Malonic acid, tetradecyl- is unique due to its long alkyl chain, which imparts hydrophobic properties and allows it to interact differently with biological membranes and other hydrophobic environments compared to its parent compound and other esters.

This detailed article provides a comprehensive overview of malonic acid, tetradecyl-, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

4475-23-4

Molecular Formula

C17H32O4

Molecular Weight

300.4 g/mol

IUPAC Name

2-tetradecylpropanedioic acid

InChI

InChI=1S/C17H32O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15(16(18)19)17(20)21/h15H,2-14H2,1H3,(H,18,19)(H,20,21)

InChI Key

SMTKGALBDOEZCA-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCC(C(=O)O)C(=O)O

Origin of Product

United States

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